
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenoxy group attached to a propanoate moiety, which is further linked to a dioxopyrrolidinyl group. The unique structure of this compound makes it a valuable tool in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate typically involves the reaction of 3-bromophenol with 3-bromopropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and alcohols .
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and as a crosslinking agent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts. This property is exploited in crosslinking studies to elucidate protein structures and interactions. The bromophenoxy group can also participate in various chemical reactions, contributing to the compound’s versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in similar applications.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: Another crosslinker with a sulfoxide group, used in mass spectrometry studies.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: A compound with a diazirine group, used in photoaffinity labeling.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring selective substitution reactions and crosslinking studies .
Propriétés
Formule moléculaire |
C13H12BrNO5 |
|---|---|
Poids moléculaire |
342.14 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(3-bromophenoxy)propanoate |
InChI |
InChI=1S/C13H12BrNO5/c14-9-2-1-3-10(8-9)19-7-6-13(18)20-15-11(16)4-5-12(15)17/h1-3,8H,4-7H2 |
Clé InChI |
LDSAPVAFTQDKLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


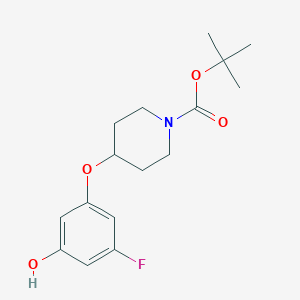
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
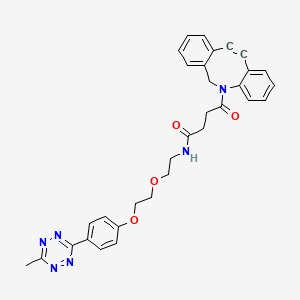
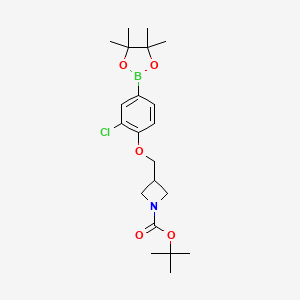
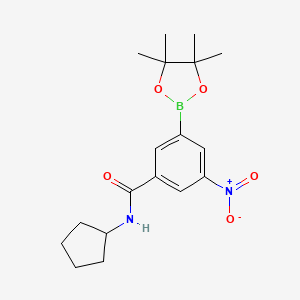
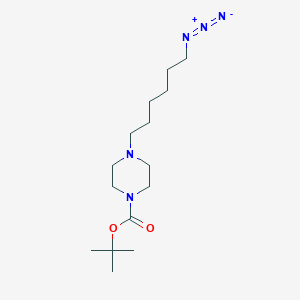


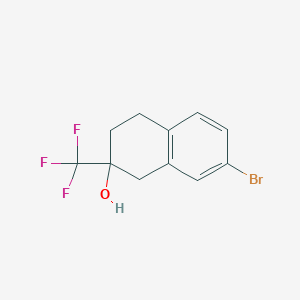
![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)
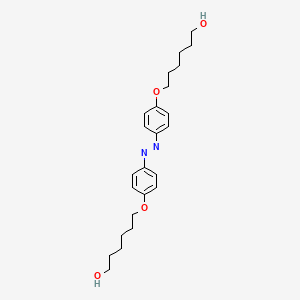
![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)

